Cyclobutyl(2,4-difluorophenyl)methanamine hydrochloride
Description
Cyclobutyl(2,4-difluorophenyl)methanamine hydrochloride is a substituted methanamine derivative featuring a cyclobutyl ring and a 2,4-difluorophenyl moiety. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents. Its structure combines a rigid cyclobutane ring with electron-withdrawing fluorine atoms on the aromatic ring, which may enhance binding affinity and metabolic stability in drug candidates .
Properties
IUPAC Name |
cyclobutyl-(2,4-difluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-8-4-5-9(10(13)6-8)11(14)7-2-1-3-7;/h4-7,11H,1-3,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFWJPSZRCKZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=C(C=C(C=C2)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclobutyl(2,4-difluorophenyl)methanamine hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on available research.
Chemical Structure and Properties
This compound features a cyclobutyl group linked to a 2,4-difluorophenyl moiety through a methanamine linkage. The presence of fluorine atoms enhances its biological activity and lipophilicity, making it a promising candidate for drug development.
Synthesis
The synthesis of this compound typically involves multiple steps that include:
- Formation of the cyclobutyl moiety.
- Introduction of the 2,4-difluorophenyl group via nucleophilic substitution.
- Hydrochlorination to yield the final hydrochloride salt form.
The synthetic pathway may vary depending on the specific reagents and conditions used but generally follows established protocols in organic synthesis.
Applications
This compound has potential applications in various fields:
- Medicinal Chemistry : Due to its structural features and biological activity, it could serve as a lead compound for developing new therapeutics targeting cancer or other diseases.
- Pharmaceutical Development : Its unique properties may be exploited in formulating new drugs with enhanced efficacy and reduced side effects.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with similar compounds that have been studied extensively.
Case Studies
While specific case studies on this compound are lacking, research on related compounds indicates promising avenues for exploration:
- Antitumor Studies : Research on structurally similar compounds has demonstrated their effectiveness in inhibiting tumor growth in various preclinical models. For instance, certain derivatives have shown IC50 values in the low nanomolar range against specific cancer cell lines .
- Mechanism of Action : Understanding how similar compounds interact with biological targets can provide insights into the expected activity of this compound. Studies indicate that fluorinated compounds often enhance binding affinity due to increased hydrophobic interactions .
Comparison with Similar Compounds
Key Observations:
Fluorine Substitution :
- The 2,4-difluorophenyl group in the target compound provides balanced electronic effects (electron-withdrawing) and steric bulk compared to 2,6-difluorophenyl derivatives .
- Replacement of fluorine with a trifluoromethyl group (as in ) increases molecular weight by ~24 Da and may enhance lipophilicity .
The cyclopropane derivative in (molecular weight 265.69) demonstrates enhanced ALK inhibition, suggesting ring size influences binding pocket interactions .
Polar Functional Groups :
- Methoxy-substituted analogs (e.g., ) exhibit higher polarity, which may reduce membrane permeability compared to fluorinated derivatives .
Preparation Methods
Table 1: Representative Reaction Conditions for Cyclobutyl Phenylmethanamine Analogs
| Substituent | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2,4-Difluorophenyl | Pd/C (H₂) | EtOAc | 68 | |
| 4-Fluorophenyl | NaBH(OAc)₃ | DCE | 72 | |
| 4-Methoxyphenyl | NaBH₄ | MeOH | 65 |
This table illustrates that Pd/C catalytic hydrogenation is effective for the 2,4-difluorophenyl derivative, providing moderate to good yields.
Asymmetric Reduction and Cyclization Approaches
More advanced synthetic routes employ asymmetric reduction and cyclization techniques to obtain enantiomerically enriched intermediates, which can be further transformed into the target amine hydrochloride.
- CBS Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) catalyst system is used for enantioselective reduction of ketones or related precursors to chiral alcohols or amines. For example, borane complexes such as borane-tetrahydrofuran or borane-N,N-diethylaniline serve as reducing agents.
- Cyclopropanation and Cyclobutanation: Related fluorophenyl cyclopropylamines are synthesized via cyclopropanation of acrylic acid derivatives, followed by conversion steps including Hofmann degradation and salt formation with acids like D-mandelic acid.
- Flow Reactor Technology: Continuous flow reactors have been employed for efficient cyclization and amination steps, improving reaction control and yield.
Detailed Example of Preparation via Flow Reactor and Coupling
A reported procedure involves multiple flow reactor steps for the preparation of related hexahydro-oxazolo-pyrido-pyrazine derivatives with 2,4-difluorobenzylamine:
- Step 1: Cyclization of a dihydropyridine carboxylic acid derivative in acetic acid/dimethyl carbonate at 130°C in a microchannel reactor.
- Step 2: Reaction with (S)-2-aminopropanol in dimethyl carbonate at 100°C.
- Step 3: Coupling with 2,4-difluorobenzylamine in the presence of ethyl chloroformate and N-methylmorpholine at 0°C.
- Yield: Approximately 85% with 98% HPLC purity.
This multi-step continuous flow process exemplifies modern synthetic techniques that enhance efficiency and product quality.
Summary Table of Key Preparation Parameters
| Step/Method | Reagents/Catalysts | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive amination | NaBH(OAc)₃ or Pd/C (H₂) | DCE or EtOAc | RT to 60°C | 68-72 | Suitable for 2,4-difluorophenyl derivatives |
| CBS asymmetric reduction | CBS catalyst + borane-THF or borane-DEPA | THF or compatible | 0-25°C | High | Enantioselective formation of chiral amines |
| Flow reactor cyclization | (S)-2-aminopropanol, ethyl chloroformate | Dimethyl carbonate | 0-130°C | 85 | Continuous flow synthesis with high purity |
| Hofmann degradation & salt formation | Various amides and acids (e.g., D-mandelic acid) | Aprotic solvents | Variable | Moderate | For cyclopropylamine analogs, adaptable |
Research Findings and Considerations
- Steric Effects: The presence of fluorine atoms at 2,4-positions influences reactivity and may require adjustment of reaction times or temperatures to overcome steric hindrance.
- Solvent Choice: Polar aprotic solvents favor solubility of aromatic intermediates and facilitate catalytic steps.
- Purification: Due to possible side reactions (e.g., incomplete cyclization or substitution), purification by crystallization or chromatography is essential for high purity.
- Safety and Scalability: Avoidance of hazardous reagents such as diazomethane and diphenylphosphoryl azide has been emphasized in improved industrial processes, favoring safer alternatives like flow chemistry and milder catalysts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Cyclobutyl(2,4-difluorophenyl)methanamine hydrochloride, and how can impurities be minimized during scale-up?
- Methodological Answer : The synthesis typically involves multi-step sequences, including cyclobutane ring formation, fluorination, and amine functionalization. For example, fragment-assisted synthesis (as seen in cyclopropane analogs) involves coupling a cyclobutyl precursor with a 2,4-difluorophenyl moiety, followed by reductive amination and HCl salt formation . Key steps include:
- Use of sodium borohydride for imine reduction to the amine intermediate .
- Purification via recrystallization or preparative HPLC to remove byproducts like unreacted fluorophenyl intermediates.
- Critical Parameter : Control reaction temperature (<0°C) during fluorination to avoid di-fluorination side products .
Q. How can researchers characterize the structural integrity of this compound, particularly stereochemistry and salt form?
- Methodological Answer : Employ a combination of:
- NMR Spectroscopy : H and F NMR to confirm cyclobutyl and difluorophenyl group positions (e.g., F peaks at ~-110 ppm for 2,4-F substitution) .
- X-ray Crystallography : To resolve stereochemical ambiguity in the cyclobutyl ring .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 228.1 for the free base) .
- Elemental Analysis : Confirm HCl salt stoichiometry (e.g., Cl content ~15.5%) .
Q. What strategies improve solubility and stability in aqueous buffers for in vitro assays?
- Methodological Answer :
- Salt Form : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS) compared to the free base .
- Co-solvents : Use DMSO (≤5% v/v) for stock solutions to avoid precipitation .
- pH Adjustment : Maintain buffer pH ~4.0–5.0 to stabilize the protonated amine .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of cyclobutyl and fluorophenyl substituents on target binding?
- Methodological Answer :
- Analog Synthesis : Replace cyclobutyl with cyclohexyl or spirocyclic groups and compare binding affinities (e.g., using SPR or ITC) .
- Fluorine Scanning : Synthesize mono-fluoro (2-F or 4-F) analogs to assess electronic effects on receptor interactions .
- Data Analysis : Correlate logP values (calculated via HPLC) with cellular permeability using Caco-2 assays .
Q. What computational methods are recommended to model the compound’s interaction with biological targets (e.g., enzymes or GPCRs)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with cryo-EM structures of target proteins to predict binding poses.
- MD Simulations : Run 100-ns simulations in GROMACS to assess cyclobutyl ring flexibility and fluorine-mediated hydrophobic interactions .
- Free Energy Calculations : Apply MM/PBSA to quantify binding energy contributions from difluorophenyl substituents .
Q. How should contradictory bioactivity data (e.g., conflicting IC values across assays) be resolved?
- Methodological Answer :
- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and assay conditions (e.g., ATP concentration in kinase assays) .
- Metabolite Screening : Use LC-MS to check for in situ degradation products that may interfere with readings .
- Orthogonal Assays : Confirm activity via fluorescence polarization (FP) if luminescence-based data is inconsistent .
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
